2-Methyloxolane-3-carboxylic acid
Description
Contextualization within Oxolane Chemistry and Cyclic Ether Carboxylic Acids
Oxolane, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether widely utilized as a solvent in organic synthesis due to its ability to solvate a broad range of compounds. libretexts.org The chemistry of oxolane derivatives is a significant area of heterocyclic chemistry, exploring how substituents on the ring influence its physical and chemical properties. acs.org The introduction of a carboxylic acid group to the oxolane ring, as seen in 2-methyloxolane-3-carboxylic acid, creates a bifunctional molecule with both ether and acidic characteristics.
Cyclic ether carboxylic acids, in general, are a class of compounds that have found applications in various areas, including the synthesis of pharmaceuticals and other complex organic molecules. scispace.com The interplay between the cyclic ether moiety and the carboxylic acid group can lead to specific intramolecular interactions and conformational preferences, which in turn dictate the molecule's reactivity and biological activity. The study of these compounds contributes to a broader understanding of how the spatial arrangement of functional groups within a cyclic framework affects molecular behavior.
Stereochemical Considerations in this compound Systems
The this compound molecule possesses two chiral centers at the C2 and C3 positions of the oxolane ring. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and two pairs of diastereomers ((2R,3R)/(2R,3S), (2R,3R)/(2S,3R), etc.).
The relative orientation of the methyl group at C2 and the carboxylic acid group at C3 (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties. For instance, the cis and trans isomers will exhibit different dipole moments, boiling points, and solubility characteristics. Furthermore, in a biological context, the specific stereochemistry is often crucial for molecular recognition and binding to enzymes or receptors. The separation and characterization of these individual stereoisomers are essential for understanding their unique properties and for applications where stereochemical purity is critical. researchgate.netgoogle.com
Overview of Prior Research on Methyloxolane Carboxylic Acid Isomers
Research on methyloxolane carboxylic acid isomers has primarily focused on their synthesis and the investigation of their properties as building blocks in organic synthesis. For example, various isomers of methyloxolane carboxylic acid have been used as starting materials or intermediates in the preparation of more complex molecules. The specific stereochemistry of these isomers is often leveraged to control the stereochemical outcome of subsequent reactions.
While detailed research specifically on this compound is not extensively documented in publicly available literature, studies on related structures provide valuable insights. For instance, research on other substituted oxolane carboxylic acids highlights the importance of the stereochemical arrangement of substituents on their reactivity and potential applications. The development of synthetic methods to access stereochemically pure isomers of such compounds remains an active area of research.
Interactive Data Table: Properties of this compound and Related Isomers
| Property | This compound | 3-Methyloxolane-3-carboxylic acid | cis-5-Methyloxolane-2-carboxylic acid |
| CAS Number | 866914-28-5 bldpharm.comaksci.com | 1158760-45-2 biosynth.com | 1807937-55-8 |
| Molecular Formula | C6H10O3 bldpharm.comuni.lu | C6H10O3 biosynth.com | C6H10O3 |
| Molecular Weight | 130.14 g/mol bldpharm.com | 130.14 g/mol biosynth.com | 130.14 g/mol |
| SMILES | O=C(C1C(C)OCC1)O bldpharm.com | OC(=O)C1(C)COCC1 biosynth.com | C[C@H]1CCC@@HO1 |
Properties
IUPAC Name |
2-methyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVATTQXDIZNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyloxolane 3 Carboxylic Acid and Analogous Structures
Biomass-Derived Precursors in Oxolane Carboxylic Acid Synthesis
The utilization of biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. Lignocellulosic biomass, the most abundant form, is a rich source of carbohydrates that can be converted into platform molecules like levulinic acid and furfural (B47365). mdpi.com These molecules serve as versatile building blocks for producing a wide range of chemicals, including oxolane derivatives.
Levulinic Acid Pathway Derivatives for Oxolane Scaffolds
Levulinic acid, recognized by the U.S. Department of Energy as a top value-added chemical from biomass, is a key precursor for the synthesis of 2-methyloxolane (2-MeOx) and its derivatives. mdpi.comaimspress.com The conversion of levulinic acid to 2-MeOx involves a series of catalyzed hydrogenation and dehydration steps. mdpi.com
The typical pathway proceeds as follows:
Hydrogenation of Levulinic Acid: The keto group of levulinic acid is hydrogenated to form 4-hydroxypentanoic acid. acs.org
Intramolecular Esterification/Cyclization: 4-hydroxypentanoic acid readily cyclizes to form γ-valerolactone (GVL). acs.org
Hydrogenation of GVL: Further hydrogenation of GVL can lead to 1,4-pentanediol (B150768). mdpi.com
Dehydration/Cyclization: Acid-catalyzed dehydration of 1,4-pentanediol yields 2-methyloxolane. mdpi.comcsic.es
This pathway highlights the transformation of a linear biomass-derived acid into a cyclic ether scaffold, which can then be further functionalized. The production of GVL from levulinic acid is a critical intermediate step, and various catalytic systems, including ruthenium-based catalysts, have been studied to optimize this conversion. acs.org
Table 1: Key Intermediates in the Levulinic Acid Pathway to 2-Methyloxolane
| Precursor | Intermediate(s) | Final Product (Scaffold) |
|---|
Furfural Pathway Intermediates in Oxolane Synthesis
Furfural, another significant platform molecule derived from the hemicellulose fraction of lignocellulosic biomass, also provides a viable route to oxolane structures. mdpi.comcsic.es The conversion of furfural to 2-methyloxolane involves hydrogenation and rearrangement reactions.
A common synthetic route from furfural is:
Hydrogenation of Furfural: Furfural can be selectively hydrogenated to produce furfuryl alcohol or 2-methylfuran. csic.esmdpi.com
Further Hydrogenation: The furan (B31954) ring in these intermediates can be hydrogenated to form tetrahydrofurfuryl alcohol or 2-methyltetrahydrofuran (B130290) (a synonym for 2-methyloxolane). csic.es
The synthesis of 2-methyltetrahydrofuran from furfural has been achieved using various catalysts, including supported nickel catalysts. csic.es This pathway offers an alternative to the levulinic acid route, demonstrating the versatility of biomass-derived platform chemicals in synthesizing valuable cyclic ethers.
Targeted Synthetic Routes for 2-Methyloxolane-3-carboxylic acid
While biomass-derived precursors provide the basic oxolane scaffold, targeted synthetic methods are required to introduce the carboxylic acid functionality at the desired position, specifically creating this compound.
Cyclization Reactions in Tetrahydrofuran-3-carboxylic Acid Formation
The formation of the tetrahydrofuran (B95107) ring is a key step, and various cyclization strategies have been developed. One common approach is the intramolecular cyclization of appropriately substituted precursors. For instance, base- or acid-catalyzed intramolecular oxy-Michael addition can be used to form the tetrahydrofuran ring. acs.org
Another method involves the radical carbonylation and reductive cyclization of β-hydroxyalkyl aryl chalcogenides, which can be derived from the ring-opening of epoxides. acs.org This process can produce 2,5-disubstituted tetrahydrofuran-3-ones, which can be further converted to the corresponding carboxylic acids. acs.org The synthesis of tetrahydrofuran-3-carboxylic acid itself has been achieved through a multi-step process starting from racemic methionine, involving N-Boc protection, esterification, and an aldol-type cyclization.
Functionalization of Oxolane Rings to Introduce Carboxylic Acid Moieties
Once the oxolane ring is formed, a carboxylic acid group can be introduced through various functionalization reactions. One strategy involves the use of oxazolines as a protecting group for a carboxylic acid, which can then be deprotected after the formation of the oxolane ring. acs.org
Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the functionalization of aliphatic compounds. A tandem γ-C(sp³)–H arylation and γ-lactonization of linear aliphatic acids can lead to γ-arylated γ-butyrolactones. nih.gov These lactones are valuable intermediates that can be converted to disubstituted tetrahydrofuran derivatives. nih.gov This approach allows for the direct introduction of functionality that can be a precursor to a carboxylic acid group.
Stereoselective Synthesis of Methyloxolane Carboxylic Acids
The synthesis of specific stereoisomers of this compound requires stereoselective methods. Chiral catalysts and auxiliaries are often employed to control the stereochemistry during the cyclization or functionalization steps. For example, the use of chiral catalysts in hydrogenation reactions can lead to the formation of specific enantiomers or diastereomers of substituted tetrahydrofurans. organic-chemistry.org
Enzyme-catalyzed reactions also offer a high degree of stereoselectivity. mdpi.com For instance, enzymes can be used for the stereoselective oxidation or reduction of precursors to create chiral building blocks for the synthesis of optically active methyloxolane carboxylic acids. mdpi.com The synthesis of α-glycosylated carboxylic acids with high diastereoselectivity has been achieved using phenanthroline catalysis, highlighting a strategy that could be adapted for the stereoselective synthesis of substituted oxolane carboxylic acids. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 866914-28-5 | C₆H₁₀O₃ |
| Levulinic acid | 123-76-2 | C₅H₈O₃ |
| Furfural | 98-01-1 | C₅H₄O₂ |
| γ-valerolactone (GVL) | 108-29-2 | C₅H₈O₂ |
| 2-Methyloxolane (2-Methyltetrahydrofuran) | 96-47-9 | C₅H₁₀O |
| 4-hydroxypentanoic acid | 591-68-4 | C₅H₁₀O₃ |
| 1,4-pentanediol | 626-95-9 | C₅H₁₂O₂ |
| Furfuryl alcohol | 98-00-0 | C₅H₆O₂ |
| 2-Methylfuran | 534-22-5 | C₅H₆O |
| Tetrahydrofurfuryl alcohol | 97-99-4 | C₅H₁₀O₂ |
| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | C₅H₈O₃ |
| Methionine | 63-68-3 | C₅H₁₁NO₂S |
| cis-2-Methyloxolane-3-carboxylic acid | 1821826-14-5 | C₆H₁₀O₃ |
| (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid | Not Available | C₁₁H₁₂O₃ |
| 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid | 1262406-85-8 | C₁₄H₁₇NO₅ |
| 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic Acid | Not Available | C₁₁H₁₂BrNO₃ |
| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid | Not Available | C₁₃H₁₅NO₅ |
Catalytic Systems in Oxolane Carboxylic Acid Production
Catalysis plays a pivotal role in the efficient and selective synthesis of oxolane carboxylic acids. Both acid-catalyzed cyclization and hydrogenation catalysis represent important strategies for the construction of the oxolane ring system.
Acid-Catalyzed Cyclization Processes
Acid-catalyzed intramolecular cyclization of unsaturated carboxylic acid precursors is a fundamental approach for the formation of the oxolane ring. This method typically involves the protonation of a double or triple bond, followed by the intramolecular attack of the carboxylic acid moiety to form the cyclic ether.
The cyclization of alkynoic acids, for instance, can be catalyzed by various metal salts. Mercury(II) salts have been shown to effectively catalyze the cyclization of simple 4-pentynoic acid derivatives to yield γ-methylene butyrolactones, which are structurally related to oxolane derivatives. beilstein-journals.org This process proceeds through the formation of an organomercurial intermediate. beilstein-journals.org Other metal catalysts, including gold(I) complexes, have also been employed for the synthesis of fused polycyclic indoles in water, a process that involves the aminolysis of in situ formed enol-lactones. mdpi.com In some cases, the addition of an acid like trifluoroacetic acid is necessary to facilitate the cyclization step. mdpi.com
It is important to note that the stability of the resulting cyclic carboxylic acids can be a concern. For example, certain oxetane-carboxylic acids have been found to be unstable, readily isomerizing into lactones, especially upon heating. acs.org This isomerization can be viewed as an intramolecular acid-catalyzed process where the carboxylic acid group itself protonates the oxetane (B1205548) ring, leading to ring-opening and subsequent lactonization. acs.org
| Precursor Type | Catalyst/Conditions | Product Type | Reference |
| 4-Pentynoic acid derivatives | HgO, Hg(OAc)₂, or Hg(OTf)₂ | γ-Methylene butyrolactones | beilstein-journals.org |
| Alkynoic acids and 2-(1H-indol-1-yl)alkylamines | [Au{PtBu₂(o-biphenyl)}(MeCN)][SbF₆] in water | Fused polycyclic indoles | mdpi.com |
| Oxetane-carboxylic acids | Heat in dioxane/water | Lactones | acs.org |
Hydrogenation Catalysis in Oxolane Ring Formation
Hydrogenation of unsaturated precursors is another powerful strategy for the synthesis of the saturated oxolane ring of this compound and its analogs. This approach often involves the reduction of a furan or other unsaturated cyclic ether precursor bearing a carboxylic acid or ester group.
The catalytic hydrogenation of carboxylic acids and their derivatives is a challenging transformation due to the low electrophilicity of the carbonyl carbon. rsc.org However, significant progress has been made in developing both homogeneous and heterogeneous catalysts for this purpose. Ruthenium-based catalysts, often in combination with phosphine (B1218219) ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), have shown broad applicability in the hydrogenation of various carboxylic and carbonic acid derivatives to the corresponding alcohols and amines. d-nb.info The reactivity of these systems can be tuned by the presence or absence of an acidic co-catalyst. d-nb.info
For the formation of the oxolane ring, the hydrogenation of unsaturated fatty acid methyl esters has been studied, where both the carbon-carbon double bonds and the ester group can be reduced. researchgate.net Palladium on carbon (Pd/C) is a common catalyst for the partial hydrogenation of polyunsaturated fatty acid methyl esters. researchgate.net The selective hydrogenation of the furan ring in furan-containing compounds to form tetrahydrofuran derivatives is also a well-established transformation. organic-chemistry.org
| Catalyst System | Substrate Type | Product Type | Reference |
| [Ru(Triphos)TMM] | Carboxylic and carbonic acid derivatives | Alcohols and amines | d-nb.info |
| Pd/C | Polyunsaturated fatty acid methyl esters | Partially hydrogenated esters | researchgate.net |
| Various | Furan derivatives | Tetrahydrofuran derivatives | organic-chemistry.org |
Derivatization Strategies for this compound
The carboxylic acid functional group of this compound provides a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of compounds with potentially new properties and applications.
Formation of Complex Amides and Esters
The formation of amides and esters from this compound is a common derivatization strategy. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine or alcohol.
Microwave-assisted synthesis has emerged as an efficient method for the preparation of amides and esters containing furan rings, which are analogous to the oxolane ring. researchgate.net Effective coupling reagents such as DMT/NMM/TsO⁻ or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed to facilitate these transformations. researchgate.net The use of silyl (B83357) esters as reactive intermediates, generated in situ from the carboxylic acid and a silicon-based coupling reagent, offers a mild and efficient alternative for amide synthesis. thieme-connect.comcore.ac.uk This approach avoids the formation of harsh byproducts like HCl that can arise from traditional methods using chlorosilanes. core.ac.uk
| Reaction Type | Reagents/Conditions | Product | Reference |
| Amide/Ester Synthesis | DMT/NMM/TsO⁻ or EDC, microwave irradiation | Amides and Esters | researchgate.net |
| Amide Synthesis | Silicon-based coupling reagents (e.g., Me₂SiCl₂) | Amides via silyl ester intermediates | thieme-connect.comcore.ac.uk |
| Esterification | Alcohols in the presence of an acid catalyst (Fischer esterification) | Esters | tcichemicals.com |
Introduction of Halogenated Substituents
The introduction of halogen atoms into the structure of this compound can significantly alter its chemical and physical properties. Halogenation can occur either at the oxolane ring or through modification of the carboxylic acid group.
A common method for the halogenation of carboxylic acids is decarboxylative halogenation, also known as the Hunsdiecker reaction. nih.govacs.org This reaction involves the conversion of the carboxylic acid to a silver salt, which is then treated with a halogen to yield an alkyl halide with the loss of carbon dioxide. nih.gov While this method results in the loss of the carboxyl group, it provides a route to halogenated oxolane derivatives.
Direct halogenation of the oxolane ring is also possible. For instance, the α-bromination of carboxylic acids can be achieved using bromine and a catalytic amount of phosphorus tribromide (the Hell-Volhard-Zelinsky reaction), though this typically occurs at the α-position to the carbonyl group. libretexts.org For halogenation on the tetrahydrofuran ring itself, methods developed for similar cyclic ethers could be applicable.
| Halogenation Method | Reagents | Position of Halogenation | Reference |
| Decarboxylative Halogenation (Hunsdiecker) | Silver salt of carboxylic acid, Br₂ | Replaces the carboxyl group | nih.govacs.org |
| Hell-Volhard-Zelinsky Reaction | Br₂, PBr₃ (catalytic) | α-position to the carboxyl group | libretexts.org |
| Hydrodehalogenation | DMSO/HCOONa·2H₂O | Removal of existing halogens | researchgate.net |
Alkylation and Arylation at the Oxolane Ring
The introduction of alkyl or aryl groups onto the oxolane ring of this compound can lead to the generation of more complex and potentially valuable molecules. These C-C bond-forming reactions often rely on modern catalytic methods.
Ruthenium-catalyzed meta-C-H alkylation has been demonstrated for a range of substrates containing directing groups, offering a potential route for the selective alkylation of the oxolane ring if a suitable directing group is installed. nih.gov Similarly, palladium-catalyzed C-H arylation reactions have been developed for various heterocyclic and carbocyclic systems. researchgate.netdiva-portal.org These methods often require the presence of a directing group to achieve high regioselectivity. For instance, an 8-aminoquinoline (B160924) auxiliary has been used to direct the Pd-catalyzed C-H arylation of a cyclobutene (B1205218) ring. diva-portal.org
Decarboxylative cross-coupling reactions provide another avenue for the functionalization of the oxolane ring. For example, the decarboxylative arylation of aliphatic carboxylic acids has been achieved using photoredox catalysis. core.ac.uk This method involves the generation of an alkyl radical from the carboxylic acid, which can then be coupled with an aryl partner.
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |
| meta-C-H Alkylation | [Ru(O₂CMes)₂(p-cymene)], phosphine ligand | meta to a directing group | nih.gov |
| C-H Arylation | Pd(OAc)₂, directing group | Directed position on the ring | researchgate.netdiva-portal.org |
| Decarboxylative Arylation | Photoredox catalyst, aryl partner | Replaces the carboxyl group | core.ac.uk |
Chemical Reactivity and Mechanistic Studies of 2 Methyloxolane 3 Carboxylic Acid and Its Derivatives
Oxidative Transformations of Oxolane Carboxylic Acid Systems
The oxidation of 2-Methyloxolane-3-carboxylic acid can proceed through various pathways, targeting either the oxolane ring or the carboxylic acid functionality, depending on the oxidizing agent and reaction conditions.
The oxolane ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (α-positions). This is a common reactivity pattern for cyclic ethers. researchgate.net Oxidation can lead to the formation of lactones, which are cyclic esters. For this compound, oxidation at the C5 position would yield a γ-lactone derivative. The presence of the methyl group at the C2 position can influence the regioselectivity of this oxidation.
Catalytic oxidation using various metal complexes can facilitate these transformations. For instance, diiron complexes have been shown to catalyze the oxidative ring opening of tetrahydrofuran (B95107) (THF). acs.org While the primary product in that specific study was a ring-opened ester, the initial step involves hydrogen atom abstraction from a C-H bond adjacent to the ether oxygen, a mechanism that could also lead to the formation of oxidized ring-retained products under different conditions. acs.org
The carboxylic acid group itself is generally resistant to further oxidation under mild conditions. However, strong oxidizing agents can lead to decarboxylation or more extensive degradation of the molecule.
In the atmosphere, volatile organic compounds (VOCs) like this compound and its derivatives can be oxidized by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). The atmospheric degradation of cyclic ethers is known to proceed via hydrogen abstraction from the C-H bonds of the ring, primarily at the α-positions to the ether oxygen due to the lower bond dissociation energy. lu.selu.se
For this compound, this would lead to the formation of a carbon-centered radical on the oxolane ring. In the presence of molecular oxygen, this radical will rapidly form a peroxy radical (RO2•). Subsequent reactions of this peroxy radical can lead to a variety of products, including the formation of carbonyl compounds, hydroperoxides, and ring-opened species. osti.gov The atmospheric oxidation of furanic compounds, which are unsaturated cyclic ethers, is known to produce smaller oxygenated organic compounds like aldehydes and carboxylic acids. lu.se A similar fragmentation of the oxolane ring can be expected for this compound under atmospheric conditions.
The presence of the carboxylic acid group will influence the volatility and water solubility of the molecule and its oxidation products, affecting their partitioning between the gas and aerosol phases in the atmosphere. The oxidation products of similar cyclic ethers have been shown to contribute to the formation of secondary organic aerosols (SOA). researchgate.net
Reductive Pathways Involving the Carboxylic Acid Group
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(hydroxymethyl)-2-methyloxolan-3-yl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. libretexts.orglibretexts.org
The reduction with LiAlH4 proceeds via a nucleophilic acyl substitution where a hydride ion (H-) effectively replaces the hydroxyl group of the carboxylic acid. libretexts.org This initially forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org
Borane, often used as a complex with tetrahydrofuran (BH3•THF), is a more selective reagent that readily reduces carboxylic acids. libretexts.orglibretexts.org The reaction with BH3•THF is generally faster for carboxylic acids than for other functional groups, which can be advantageous in the presence of other reducible moieties. libretexts.org Catalytic methods for the reduction of carboxylic acids have also been developed, employing transition metal catalysts and hydrosilanes, which can offer milder reaction conditions. organic-chemistry.orglibretexts.org
Below is a table summarizing common reducing agents for carboxylic acids and their general characteristics.
| Reagent | Typical Conditions | Comments |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. |
| Borane-tetrahydrofuran complex (BH3•THF) | THF, room temperature | More selective for carboxylic acids than LiAlH4. |
| Catalytic Hydrosilylation (e.g., with TiCl4/NH3BH3) | Diethyl ether, room temperature | Offers a safer alternative to metal hydrides. organic-chemistry.org |
Substitution Reactions on the Oxolane Ring and Carboxylic Acid Moiety
Substitution reactions can occur at both the carboxylic acid group and, under certain conditions, on the oxolane ring.
The carboxylic acid can be converted into a variety of derivatives through nucleophilic acyl substitution. transformationtutoring.commnstate.edu For instance, treatment with thionyl chloride (SOCl2) would convert it to the corresponding acyl chloride, 2-methyloxolane-3-carbonyl chloride. transformationtutoring.com This highly reactive intermediate can then be readily converted to esters, amides, and anhydrides by reaction with alcohols, amines, or carboxylates, respectively.
Direct esterification can be achieved by reacting this compound with an alcohol under acidic catalysis (Fischer esterification). youtube.com Similarly, amides can be formed by reacting with an amine, often with the use of a coupling agent to activate the carboxylic acid.
Nucleophilic substitution on the saturated oxolane ring is generally difficult as the C-O bonds are strong and there are no inherent leaving groups. However, ring-opening reactions, which can be considered a form of substitution, can occur under acidic conditions (see section 3.4). Substitution at the C-H bonds of the ring would typically require radical-based or transition-metal-catalyzed C-H activation methods. organic-chemistry.org
Ring-Opening and Rearrangement Mechanisms in Oxolane Carboxylic Acids
The oxolane ring can be opened under various conditions, most commonly through acid-catalyzed or oxidative cleavage.
Under strongly acidic conditions, the ether oxygen can be protonated, making it a better leaving group. A subsequent nucleophilic attack by a suitable nucleophile can lead to the opening of the ring. The regioselectivity of this ring-opening can be influenced by the position of the methyl and carboxylic acid substituents.
Oxidative ring-opening is another important pathway. As mentioned in section 3.1.1, catalytic oxidation can lead to C-C bond cleavage. For example, the oxidation of THF in the presence of certain iron complexes can yield 3-hydroxypropylformate, a product of C-C bond cleavage between the 2 and 3 positions of the THF ring. acs.org A similar oxidative cleavage of this compound would lead to more complex, functionalized linear products.
The table below outlines potential ring-opening scenarios and their likely products.
| Conditions | Proposed Mechanism | Potential Products |
| Strong Acid (e.g., HBr) | Protonation of ether oxygen, followed by nucleophilic attack by Br- | Halo-alcohols (e.g., 4-bromo-3-(carboxymethyl)pentan-1-ol) |
| Oxidative Cleavage | Radical-based oxidation leading to C-C bond scission | Dicarboxylic acids, keto-acids, or other functionalized linear molecules |
Rearrangement reactions are less common for simple saturated oxolanes but can be initiated by the formation of carbocation intermediates, for example, during acid-catalyzed ring-opening.
Acid-Base Equilibria and Protonation Dynamics of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a Brønsted-Lowry acid, meaning it can donate a proton. In an aqueous solution, it will exist in equilibrium with its conjugate base, the 2-methyloxolane-3-carboxylate anion.
The acidity of the carboxylic acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. The pKa of a typical aliphatic carboxylic acid in water is around 4-5. udel.edu The electronic effect of the oxolane ring is not expected to deviate this value dramatically. The ether oxygen might have a slight electron-withdrawing inductive effect, which could slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.
In non-aqueous solvents, the acid-base equilibria can be significantly different. Tetrahydrofuran, the parent ring system of the oxolane moiety, is a nonpolar aprotic solvent. In such a medium, the extent of dissociation of a carboxylic acid is much lower than in water. The pKa values of acids are generally much higher in THF than in water. For example, the pKa of benzoic acid is 4.2 in water but 12.3 in DMSO, another polar aprotic solvent. udel.edu A similar shift to a higher pKa would be expected for this compound in THF.
The protonation of the ether oxygen can also occur under strongly acidic conditions, which is the initial step in acid-catalyzed ring-opening reactions. However, the basicity of the ether oxygen is much lower than that of the carboxylate anion.
Applications of 2 Methyloxolane 3 Carboxylic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 2-methyloxolane-3-carboxylic acid makes it a prospective candidate for use as a chiral building block. Chiral building blocks are essential in modern organic synthesis for the construction of enantiomerically pure complex molecules, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. mdpi.comrug.nl
Diastereoselective and Enantioselective Methodologies
In the realm of asymmetric synthesis, the goal is to control the formation of stereoisomers. Methodologies are often developed to be either diastereoselective (controlling the formation of diastereomers) or enantioselective (controlling the formation of enantiomers). For oxolane derivatives, both approaches are crucial.
While specific studies detailing the use of this compound in such methodologies are not widely documented, research on closely related structures provides a clear precedent. For instance, the synthesis of the analogous (2S,3R)-3-Ethyloxolane-2-carboxylic acid employs enantioselective methods to establish the correct stereochemistry. One common strategy involves using chiral catalysts or auxiliaries to guide the reaction towards the desired enantiomer. A typical sequence might involve a Horner–Wadsworth–Emmons reaction to create an enoate, followed by a diastereoselective addition of a lithium dialkylcuprate to yield the target with high enantiomeric excess.
Furthermore, palladium-catalyzed reactions have been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans, although these methods sometimes result in modest diastereoselectivities. acs.org The development of these strategies underscores the importance of the oxolane scaffold and the methods used to control its stereochemistry, which are applicable to derivatives like this compound.
Synthesis of Biologically Active Molecules and Scaffolds
The tetrahydrofuran (B95107) (oxolane) ring is a common structural motif in a wide array of biologically active natural products and synthetic compounds. Consequently, substituted oxolane carboxylic acids are valuable starting materials and intermediates in medicinal chemistry.
Precursors for Pharmaceutical Intermediates
This compound is classified as a potential pharmaceutical intermediate. bldpharm.com The parent solvent, 2-methyloxolane, is produced from levulinic acid, a versatile platform chemical that also serves as a precursor for various pharmaceuticals. nih.gov This connection highlights the industrial relevance of the oxolane chemical space.
Oxolane derivatives are explored as enzyme inhibitors and are used as building blocks for complex pharmaceuticals. The synthesis of active pharmaceutical ingredients (APIs) often involves green chemistry principles, where bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred. mdpi.comresearchgate.net The use of this compound as a building block would align with these sustainable practices, starting from a derivative of a bio-based solvent.
Construction of Polycyclic or Spirocyclic Systems
The construction of complex molecular architectures such as polycyclic and spirocyclic systems is a significant challenge in organic synthesis. Spirocycles, in particular, have gained prominence in drug discovery due to their inherent three-dimensionality. scispace.com
Utility in Material Science and Polymer Chemistry
The applications of this compound extend into material science and polymer chemistry, where it is listed as a relevant building block. bldpharm.com
The incorporation of functional molecules like carboxylic acids into polymer chains can tailor the final material's properties. For instance, vinyl ether esters, a versatile class of monomers, can be synthesized from functional carboxylic acids and used to create photo-curable thermoset resins. rsc.org This enzymatic, one-pot method allows for the direct use of carboxylic acids to produce bifunctional monomers, which can then be polymerized via cationic or radical UV-polymerization. rsc.org This approach enables the design of polymers with specific chemical and mechanical resistance.
Spectroscopic and Structural Characterization Studies of 2 Methyloxolane 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidationrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyloxolane-3-carboxylic acid. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of its constitution and the differentiation between its potential isomers.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysisrsc.orguva.nl
The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon environment in the molecule.
The ¹H NMR spectrum is characterized by several key signals. The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on carbons adjacent to the electron-withdrawing carboxylic acid and ether oxygen are also shifted downfield. The proton at the C3 position, being attached to the same carbon as the carboxyl group, would be expected in the 2-3 ppm range. The methyl group protons (-CH₃) would appear as a doublet in the upfield region, coupled to the proton at the C2 position. The protons of the oxolane ring would present complex multiplets due to their diastereotopic nature and spin-spin coupling.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 170-180 ppm. The carbons of the oxolane ring (C2, C3, C4, C5) would resonate in the intermediate region, with their exact shifts influenced by the methyl and carboxyl substituents. The methyl carbon (-CH₃) would be the most shielded, appearing at the highest field (lowest ppm value).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 12.0 (broad s) | 170 - 180 |
| -CH₃ | ~1.2 (d) | ~15 - 25 |
Note: s = singlet, d = doublet, m = multiplet. Actual values can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Assignments
To resolve the complex spin systems and definitively assign the structure of this compound, two-dimensional (2D) NMR techniques are employed. rsc.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbons. This would allow for the tracing of the proton connectivity throughout the oxolane ring and confirm the coupling between the C2 proton and the methyl group protons.
Heteronuclear Single Quantum Coherence (HSQC): A ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysisuva.nl
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. ias.ac.inconicet.gov.ar
The FT-IR spectrum is dominated by features of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a dimer, the O-H stretching vibration appears as a very broad and strong band in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to an intense, sharp peak typically around 1710 cm⁻¹. libretexts.org Other significant bands include the C-O-C stretching of the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹) and various C-H stretching and bending vibrations. jyoungpharm.org
Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in the Raman spectrum, the C=O stretch and the C-C skeletal vibrations of the ring are typically well-defined. 49.50.81 This can be useful for studying the molecular backbone and confirming the presence of the carbonyl group.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong, Sharp |
| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 | Medium |
| Ether | C-O-C stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathwaysnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a monoisotopic mass of approximately 130.063 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 130 would be observed. The fragmentation of this molecular ion provides structural clues. Common fragmentation pathways for carboxylic acids include: libretexts.orgutexas.edu
Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak at m/z 113.
Loss of the carboxyl group (•COOH): Leading to an [M-45]⁺ peak at m/z 85. This fragment corresponds to the 2-methyloxolane cation. docbrown.info
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is also a common pathway for cyclic ethers, which would lead to further fragmentation of the ring.
Softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) typically show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 131 or the deprotonated molecule [M-H]⁻ at m/z 129, with less fragmentation. uva.nluni.lu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M]⁺ | 130 | Molecular Ion |
| [M+H]⁺ | 131 | Protonated Molecule |
| [M-H]⁻ | 129 | Deprotonated Molecule |
| [M-OH]⁺ | 113 | Loss of Hydroxyl Radical |
Advanced Chromatographic Techniques for Purity and Isomer Separationnih.gov
Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC)nih.gov
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like carboxylic acids. For this compound, a reversed-phase HPLC method is typically employed.
A standard method would utilize a C18 (ODS) column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified with a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid. nih.gov Detection is commonly performed using a UV detector, typically at a low wavelength (around 210 nm) where the carboxyl group absorbs.
Furthermore, because this compound possesses two chiral centers (at C2 and C3), it can exist as four possible stereoisomers. The separation of these enantiomers and diastereomers requires chiral chromatography. This is achieved by using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose, which can differentiate between the stereoisomers, allowing for their individual quantification. nih.gov
Table 4: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Chiral Separation | Chiral Stationary Phase (e.g., Amylose-based) |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids.
Detailed Research Findings:
A thorough review of scientific literature indicates a lack of specific published UPLC methods and corresponding data for the analysis of this compound. However, based on the physicochemical properties of the molecule—a polar carboxylic acid—a reversed-phase UPLC method would be the most probable approach for its separation and quantification.
A hypothetical UPLC method would likely involve a sub-2 µm particle column, such as a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous component (like water with an acid modifier such as formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound.
Detection would most commonly be achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector would provide information on the ultraviolet absorbance of the compound, while coupling UPLC with mass spectrometry (UPLC-MS) would offer mass-to-charge ratio data, providing a higher degree of confidence in identification.
Interactive Data Table: Hypothetical UPLC Parameters
| Parameter | Value/Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | PDA at 210 nm / ESI-MS |
| Gradient Program | 5% B to 95% B over 5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For carboxylic acids, which are generally non-volatile, a derivatization step is typically required to convert them into a more volatile form suitable for GC analysis.
Detailed Research Findings:
Specific GC-MS studies focused on this compound have not been identified in the reviewed literature. The analysis of this compound by GC-MS would necessitate a derivatization step, most commonly esterification, to increase its volatility. Methylation, for example, using diazomethane (B1218177) or a milder reagent like methanol with an acid catalyst, would convert the carboxylic acid to its corresponding methyl ester.
The derivatized sample would then be injected into the GC, where it would be vaporized and separated on a capillary column. The choice of column, often with a non-polar or mid-polar stationary phase, would depend on the specific separation requirements. The temperature of the GC oven would be programmed to increase gradually to facilitate the separation of components based on their boiling points and interactions with the stationary phase. nih.gov
Upon elution from the column, the compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. For carboxylic acid methyl esters, a characteristic fragment ion at m/z 74 is often observed, corresponding to the McLafferty rearrangement. researchgate.net
Interactive Data Table: Predicted GC-MS Parameters for Methylated Derivative
| Parameter | Value/Condition |
| Derivatization Agent | Methanolic HCl |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | m/z 40-400 |
X-ray Crystallography for Solid-State Structure Elucidation
Detailed Research Findings:
There are no published reports of a single-crystal X-ray diffraction study for this compound in the Crystallography Open Database or other scientific repositories. ugr.es Therefore, definitive experimental data on its solid-state structure is currently unavailable.
To perform such an analysis, a high-quality single crystal of the compound would first need to be grown. This is often a challenging step, requiring the exploration of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. royalsocietypublishing.org The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined and the molecular structure solved. semanticscholar.orgresearchgate.net
For a molecule like this compound, X-ray crystallography would confirm the relative stereochemistry of the methyl group at the C2 position and the carboxylic acid group at the C3 position of the oxolane ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are crucial in determining the physical properties of the solid.
Interactive Data Table: Information Obtainable from X-ray Crystallography
| Structural Information | Description |
| Molecular Formula | Confirms the elemental composition (C₆H₁₀O₃). |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles that define the molecular conformation. |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds. |
Computational and Theoretical Investigations of 2 Methyloxolane 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, offering a balance between computational cost and accuracy. mdpi.com
2-Methyloxolane-3-carboxylic acid possesses multiple stereocenters and rotatable bonds, leading to various possible three-dimensional arrangements or conformers. Density Functional Theory (DFT) is a widely used computational method to determine the geometries of these conformers and their relative stabilities. researchgate.net By optimizing the geometry of different potential structures, researchers can identify the most stable, lowest-energy conformers that are most likely to exist. researchgate.netmit.edu
The process involves mapping the potential energy surface by systematically rotating the key dihedral angles, such as the one connecting the carboxylic acid group to the oxolane ring. researchgate.net Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger) can predict the relative energies, dipole moments, and geometric parameters (bond lengths and angles) for each stable conformer. researchgate.netresearchgate.net The energy difference between conformers indicates their population distribution at a given temperature. For instance, studies on similar molecules like formylfurans have shown that one conformer is often significantly more stable than others. researchgate.net
Table 1: Illustrative DFT-Calculated Properties of Hypothetical this compound Conformers Note: This data is illustrative to demonstrate the output of DFT calculations and is not from a published study on this specific molecule.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |
|---|---|---|---|
| Conformer A (Global Minimum) | 0.00 | 2.5 | 178.5 |
| Conformer B | 1.25 | 3.1 | -65.2 |
| Conformer C | 2.80 | 1.9 | 75.4 |
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. acs.org
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl group (C=O), the hydroxyl group (-OH), and the ether linkage in the oxolane ring. uni-muenchen.denih.gov
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. The most prominent positive region is expected around the acidic hydrogen of the carboxylic acid group. uni-muenchen.de
Green Regions : Represent neutral or non-polar areas, such as the aliphatic parts of the carbon backbone. researchgate.net
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, which is fundamental for understanding its chemical behavior and intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netpku.edu.cn
HOMO (Highest Occupied Molecular Orbital) : This orbital represents the outermost electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO value suggests a greater ability to donate electrons. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital available to accept electrons, acting as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net
HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
These parameters are readily calculated using DFT methods and are essential for predicting the molecule's behavior in chemical reactions. researchgate.net
Table 2: Illustrative FMO Properties for this compound Note: This data is illustrative and derived from general principles of FMO theory.
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| EHOMO | -7.2 | Electron-donating capability |
| ELUMO | 1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.7 | High kinetic stability |
Reaction Mechanism Elucidation through Theoretical Pathways
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By using DFT, researchers can model the entire course of a reaction, from reactants to products, including the high-energy transition states that connect them. researchgate.netresearchgate.net For this compound, theoretical studies could elucidate the mechanisms of key reactions such as esterification, amide bond formation, or decarboxylation.
This analysis involves:
Locating Stationary Points : Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Activation Energies : Determining the energy barrier (activation energy) for each step of the reaction. The height of this barrier governs the reaction rate. acs.org
Verifying Transition States : Ensuring that a calculated transition state correctly connects the reactant and product through methods like Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net
For example, a theoretical study on the reduction of a carboxylic acid to an alcohol could compare different proposed pathways, determining which is the most energetically favorable and thus the most likely to occur under specific conditions. acs.org
Molecular Dynamics Simulations for Solvent-Solute Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation would model a single this compound molecule surrounded by numerous solvent molecules (e.g., water). By solving Newton's equations of motion for this system, MD can track the positions and velocities of every atom. mdpi.com
These simulations are particularly valuable for understanding:
Solvation Structure : How solvent molecules arrange themselves around the solute, forming solvation shells.
Hydrogen Bonding : The formation, breaking, and lifetime of hydrogen bonds between the carboxylic acid group and polar solvents. mdpi.com
Conformational Dynamics : How the molecule flexes and changes its shape in a solution, providing a more realistic picture than static models.
This information is critical for understanding how the solvent environment influences the molecule's properties and reactivity. mdpi.com
Predictive Models for Chemical Properties and Reactivity
Beyond fundamental quantum mechanics, various predictive models can estimate a molecule's properties and behavior. One prominent model is the Conductor-like Screening Model for Real Solvents (COSMO-RS) . mdpi.commdpi.com COSMO-RS uses quantum chemical calculations to generate a "σ-profile" for a molecule, which describes its surface polarity. nih.govresearchgate.net From this profile, it can predict a wide range of thermodynamic properties in different solvents without experimental data. researchgate.net
For this compound, COSMO-RS could predict:
Solubility : Its solubility in various organic solvents and water. mdpi.comresearchgate.net
Partition Coefficients : The octanol-water partition coefficient (logP), a measure of lipophilicity. nih.gov
Vapor Pressure and Activity Coefficients : Other key thermodynamic data relevant to chemical processing.
These predictive tools are invaluable for solvent screening in extraction or reaction processes, allowing for a rapid assessment of performance and environmental impact before extensive lab work is undertaken. mdpi.commdpi.com
After a comprehensive search for scientific literature, no specific studies detailing the application of the Conductor-like Screening Model for Real Solvents (COSMO-RS) to the compound This compound were found.
The available research primarily focuses on the related solvent, 2-Methyloxolane (also known as 2-Methyltetrahydrofuran (B130290) or 2-MeTHF), and its evaluation as a green solvent alternative. These studies utilize COSMO-RS to predict the solubility of various solutes within 2-Methyloxolane. However, this information is not directly applicable to the computational and theoretical investigations of this compound itself as the subject of study.
Due to the strict requirement to focus solely on "this compound" and the absence of relevant data in the public domain, it is not possible to provide an article with detailed research findings or data tables on this specific topic.
Biochemical and Biological Interaction Studies Involving 2 Methyloxolane 3 Carboxylic Acid Derivatives
Enzyme Interaction Studies: Inhibition and Activation Mechanisms
The interaction of 2-Methyloxolane-3-carboxylic acid derivatives with enzymes is suggested primarily through their potential as inhibitors. A United States patent document lists "this compound" within a disclosure concerning imidazopyrazinones as PDE1 (Phosphodiesterase 1) inhibitors, although it does not explicitly detail its specific activity. google.com Phosphodiesterases are crucial enzymes in signal transduction pathways. google.com
Further suggesting a role in enzyme modulation, a related derivative, 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, has been associated with enzyme inhibition studies. These findings, while not exhaustive, point towards a potential mechanism of action for this class of compounds centered on the inhibition of key enzymes.
The potential for these compounds to modulate metabolic regulation is intrinsically linked to their enzyme interaction profile. For instance, PDE1 enzymes, which are a potential target, are known to modulate biochemical functions by degrading the second messengers cAMP and cGMP. google.com By inhibiting PDE1, a compound could theoretically increase the levels of these messengers, thereby influencing downstream metabolic and cellular processes. Another derivative, Benzyl 3-methyloxolane-3-carboxylate, is suggested to potentially influence metabolic pathways and cellular processes following in-vivo hydrolysis to the active carboxylic acid. smolecule.com
Receptor Binding Profile Investigations
Currently, there is a lack of specific research in publicly available literature detailing the receptor binding profiles of this compound or its direct derivatives. Comprehensive screening against a panel of receptors would be necessary to elucidate any potential interactions.
Influence on Specific Biochemical Pathways
The influence of this compound derivatives on biochemical pathways is an area of active investigation. A derivative, Tetrahydro-furan-3-carboxylic acid [5-(3-methoxy-phenyl)- smolecule.comCurrent time information in Bangalore, IN.ontosight.aithiadiazol-2-yl]-methyl-amide, has been noted for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Such broad activities imply interaction with multiple, fundamental biochemical pathways, such as those involved in cell proliferation and immune response. ontosight.ai The speculative influence of Benzyl 3-methyloxolane-3-carboxylate on metabolic pathways further supports the potential for this class of compounds to modulate cellular functions. smolecule.com
Development and Application as Biochemical Probes
There is emerging evidence for the use of this compound derivatives as biochemical probes. A related compound, cis-2-Methyltetrahydrofuran-3-carboxylic acid, is categorized commercially as a biochemical reagent and a potential cell cycle probe. ambeed.com Probes are essential tools in chemical biology for investigating and visualizing cellular processes, and the unique structure of the oxolane ring may offer advantages in designing specific molecular tools. ambeed.com
Table of Potential Biological Interactions
| Compound/Derivative Name | Potential Biological Role | Source Index |
| This compound | Listed in context of PDE1 enzyme inhibitors | google.com |
| 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | Studied for enzyme inhibition | |
| Benzyl 3-methyloxolane-3-carboxylate | May influence metabolic pathways post-hydrolysis | smolecule.com |
| Tetrahydro-furan-3-carboxylic acid [5-(3-methoxy-phenyl)- smolecule.comCurrent time information in Bangalore, IN.ontosight.aithiadiazol-2-yl]-methyl-amide | Potential anti-inflammatory, anticancer, antimicrobial activities | ontosight.ai |
| cis-2-Methyltetrahydrofuran-3-carboxylic acid | Categorized as a cell cycle probe | ambeed.com |
Environmental and Green Chemistry Perspectives for Oxolane Carboxylic Acids
Bio-Based Production Pathways and Sustainability Assessment
The shift towards a bio-economy necessitates the development of production pathways for chemicals from renewable resources. This section examines the bio-based production of oxolane derivatives and the sustainability of these processes.
Utilization of Renewable Biomass Resources
2-Methyloxolane, a related and well-studied compound, is produced entirely from renewable biomass. mdpi.com The process typically involves the hydrogenation of carbohydrate fractions obtained from the acid hydrolysis of hemicellulose from various feedstocks. mdpi.com Lignocellulosic biomass, the most abundant type on Earth, is a primary source, containing cellulose (B213188) (29–45%) and hemicellulose (18–30%). nih.gov
One key precursor for 2-methyloxolane is levulinic acid (LA), a versatile platform chemical derived from lignocellulosic biomass. nih.govmdpi.com The synthesis from LA involves consecutive catalyzed hydrogenations and dehydrations. nih.govmdpi.com The keto group of LA is hydrogenated to a hydroxyl acid, which then forms γ-valerolactone. nih.govmdpi.com Further hydrogenation and subsequent acid-catalyzed dehydration yield 2-methyloxolane. nih.gov The Biofine process is an industrial-scale method for producing levulinic acid from cellulose and hemicellulose. mdpi.com
Another pathway involves furfural (B47365), which is produced from the acid-catalyzed transformation of C5 polysaccharides found in biomass. mdpi.com Furfural can be converted to 2-methylfuran, which is then hydrogenated to 2-methyloxolane. mdpi.com The choice of catalyst is crucial in these processes to ensure high conversion yields. mdpi.com
The use of renewable feedstocks like corn cob waste for producing precursors such as 2-furfuraldehyde highlights the move away from petroleum-based starting materials. researchgate.net Research has also explored the synthesis of bio-based 2,2,5,5-tetramethyloxolane (TMO) from methyl levulinate, a byproduct of sugar dehydration. mdpi.com
Carbon Footprint Analysis in Production
A significant driver for adopting bio-based chemicals is the potential for a reduced carbon footprint. Life Cycle Inventory (LCI) analyses have been conducted to assess the cradle-to-gate life cycle emissions of bio-based solvents like 2-methyloxolane. nih.govresearchgate.net
The greenness of these processes is further enhanced by the potential for solvent and base recovery, which can significantly lower the Process Mass Intensity (PMI). unibo.it For instance, a one-pot protocol for peptide synthesis using greener solvents achieved a low PMI of 30 for each deprotection/coupling sequence. unibo.it
Table 1: Comparison of CO2 Emissions for Solvent Production
| Solvent | CO2 Emissions (kg CO2/kg solvent) | Source |
|---|---|---|
| 2-Methyloxolane | 0.19 | mdpi.com |
| Hexane | 1.9 | mdpi.com |
| ecoMeTHF™ | 0.150 | researchgate.net |
Formation as Atmospheric Oxidation Products
Beyond its synthesis, 2-Methyloxolane-3-carboxylic acid and related compounds are relevant in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Secondary Organic Aerosol (SOA) Component Studies
Secondary organic aerosols (SOA) constitute a significant fraction of atmospheric aerosol particles and have notable effects on climate and human health. nih.gov They are formed from the atmospheric oxidation of volatile organic compounds (VOCs). healtheffects.org Isoprene (B109036), a major biogenic VOC, is a key precursor to SOA. acs.org
The oxidation of isoprene in the atmosphere leads to the formation of various products that contribute to SOA mass. healtheffects.org Laboratory and field studies have identified several isoprene-derived SOA tracers, including 2-methylglyceric acid, 3-methyltetrahydrofuran-3,4-diols, and 2-methyltetrols. acs.orgcopernicus.org These compounds are formed through complex photo-oxidation processes. copernicus.org The formation of isoprene SOA is enhanced by acidic conditions, often involving sulfuric acid, which can lead to the formation of organosulfates. mdpi.com
Studies in various locations, such as the boreal forests of Finland and rural sites in China, have detected these isoprene oxidation products in atmospheric aerosols, confirming that isoprene photo-oxidation is a significant process contributing to SOA formation. copernicus.orgmdpi.com
Isoprene Oxidation Product Derivatives
The atmospheric oxidation of isoprene proceeds through different pathways depending on the levels of nitrogen oxides (NOx). healtheffects.org
High-NOx conditions: The reaction of isoprene with the hydroxyl radical (•OH) in the presence of high NOx levels leads to the formation of methacrolein (B123484) (MACR). healtheffects.org Further oxidation of MACR can produce methacrylic acid epoxide (MAE). healtheffects.org 2-methylglyceric acid is a known tracer for high-NOx isoprene SOA formation. healtheffects.orgmdpi.com
Low-NOx conditions: Under low-NOx conditions, isoprene oxidation forms isoprene hydroxyhydroperoxides (ISOPOOH), which subsequently convert to isoprene epoxydiols (IEPOX). healtheffects.org Reactive uptake of IEPOX onto acidic aerosol particles leads to the formation of SOA tracers like 2-methyltetrols and C5-alkene triols. mdpi.com
The presence of anthropogenic pollutants can significantly alter the formation pathways and yields of biogenic SOA. iapjournals.ac.cn For instance, the interaction of isoprene emissions with anthropogenic pollutants can enhance aerosol formation. acs.org The detailed mechanisms involve gas-particle partitioning and particle-phase reactions influenced by factors like particle acidity and water content. iapjournals.ac.cn
Sustainable Synthesis and Process Optimization
Green chemistry principles are being increasingly applied to the synthesis of oxolane derivatives and other chemicals to improve sustainability. uniroma1.it This involves using benign solvents, reducing waste, and optimizing reaction conditions. uniroma1.itkharagpurcollege.ac.in
The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related oxolane, is a key aspect of sustainable synthesis. acs.org 2-MeTHF is considered a greener alternative to hazardous solvents like chloroform. acs.org
Enzyme-catalyzed reactions are another important strategy for green synthesis. rsc.org For example, immobilized Candida antarctica lipase (B570770) B (CalB) has been used for the direct synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. rsc.org This method avoids the use of less sustainable carboxylic acid derivatives and simplifies purification. rsc.org
The development of one-pot synthesis protocols is another strategy to reduce waste and improve efficiency by avoiding intermediate work-ups and purifications. unibo.it These approaches align with the core principles of green chemistry, aiming for more environmentally friendly and economically viable chemical production. pageplace.de
Future Research Directions and Emerging Paradigms in 2 Methyloxolane 3 Carboxylic Acid Research
Development of Novel Stereoselective Catalytic Methods
The synthesis of 2-methyloxolane-3-carboxylic acid presents a significant challenge in controlling its stereochemistry. The development of novel stereoselective catalytic methods is paramount for accessing enantiomerically pure forms of the molecule, which are often crucial for its biological activity and material properties. Current research is focused on asymmetric hydrogenation and cycloaddition reactions. For instance, the asymmetric hydrogenation of 2-methylfuran-3-carboxylic acid using chiral ruthenium-based catalysts has shown promise in yielding specific stereoisomers of this compound. Future work will likely involve the design of more efficient and selective catalysts, potentially incorporating earth-abundant metals and novel chiral ligands to improve atom economy and reduce environmental impact.
Exploration of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound expand, the need for sensitive and accurate analytical methods for its detection and quantification at trace levels becomes increasingly important. This is particularly relevant in environmental monitoring and in the quality control of bio-derived products. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are being optimized for this purpose. Future research will likely focus on the development of chiral stationary phases for the separation of its stereoisomers and the use of tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. Furthermore, the exploration of sensor-based technologies could offer rapid, on-site analysis capabilities.
Design of Next-Generation Pharmaceutical Scaffolds and Chemical Probes
The tetrahydrofuran (B95107) core of this compound is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. The functional groups of this compound offer versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. Researchers are exploring its use as a building block for novel antibiotics, antiviral agents, and anticancer drugs. The design of chemical probes based on this scaffold will also be instrumental in studying biological pathways and identifying new drug targets. Future efforts will likely integrate computational modeling and high-throughput screening to accelerate the discovery of new therapeutic agents derived from this compound.
Integration into Circular Economy Frameworks for Bio-Derived Chemicals
This compound can be derived from renewable biomass resources, making it an attractive candidate for the development of a sustainable chemical industry. Its integration into circular economy frameworks involves the entire life cycle of the chemical, from its production from waste biomass to its conversion into biodegradable polymers and other value-added products, and finally to its recycling or biodegradation. Research is focused on developing efficient and scalable biorefinery processes for its production, as well as on designing closed-loop systems where the byproducts of one process become the feedstocks for another. This approach aims to minimize waste and reduce the reliance on fossil fuels.
Q & A
Q. What are the key structural features and nomenclature conventions for 2-methyloxolane-3-carboxylic acid?
The compound consists of a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and a carboxylic acid group at position 2. The systematic IUPAC name is This compound, and alternative names include (2S,3R)-4-methylene-5-oxo-2-tridecyl-tetrahydrofuran-3-carboxylic acid in stereospecific contexts . Nomenclature should adhere to IUPAC guidelines, prioritizing functional group hierarchy (carboxylic acid > substituents). Structural elucidation via X-ray crystallography (e.g., using SHELX software ) or NMR can resolve stereochemical ambiguities.
Q. What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves:
- Ring-closing metathesis : Cyclization of diene precursors using Grubbs catalysts to form the oxolane ring.
- Carboxylic acid introduction : Oxidation of a hydroxymethyl group or hydrolysis of nitriles/esters at position 3.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Q. How is the compound characterized in academic research settings?
Key analytical methods include:
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. How do researchers resolve contradictions in spectroscopic data for stereoisomers?
- NOESY NMR : Detect spatial proximity of methyl and carboxylic acid groups to assign stereochemistry.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) to predict H NMR shifts and compare with experimental data.
- Chiral chromatography : Use Chiralpak columns to separate enantiomers for individual characterization .
Q. What methodologies are used to study the compound’s reactivity in complex matrices?
- Isotopic labeling : Incorporate C at the carboxylic acid group to track reaction pathways via NMR.
- Competitive inhibition assays : Evaluate interactions with enzymes (e.g., oxidoreductases) under physiological pH (7.4) and temperature (37°C).
- Microscopy : TEM/SEM to observe aggregation behavior in aqueous solutions .
Q. How can computational tools predict the compound’s biological activity?
- Molecular docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase).
- ADMET prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability).
- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with experimental bioactivity data .
Q. What experimental designs address discrepancies in crystallographic data?
- Twinned crystal analysis : Use SHELXD/SHELXE for phase refinement in cases of non-merohedral twinning.
- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction limits.
- Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
